molecular formula C20H27FN6 B12237610 2-Cyclopropyl-4-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6-dimethylpyrimidine

2-Cyclopropyl-4-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6-dimethylpyrimidine

Cat. No.: B12237610
M. Wt: 370.5 g/mol
InChI Key: NLPJDQRAJHZHNB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6-dimethylpyrimidine is a complex organic compound that features a cyclopropyl group, a fluorinated pyrimidine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include cyclopropylamine, fluorinated pyrimidine derivatives, and piperazine .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, with typical conditions including controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products .

Scientific Research Applications

2-Cyclopropyl-4-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6-dimethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, fluorinated pyrimidine ring, and piperazine moiety contribute to its potential as a versatile compound in various research fields .

Properties

Molecular Formula

C20H27FN6

Molecular Weight

370.5 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

InChI

InChI=1S/C20H27FN6/c1-12(2)17-16(21)20(23-11-22-17)27-9-7-26(8-10-27)19-13(3)14(4)24-18(25-19)15-5-6-15/h11-12,15H,5-10H2,1-4H3

InChI Key

NLPJDQRAJHZHNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3F)C(C)C)C4CC4)C

Origin of Product

United States

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